rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
Description
Properties
Molecular Formula |
C₂₃H₂₆N₂O₇S |
|---|---|
Molecular Weight |
474.53 |
Synonyms |
N-(2-(1-(3,4-Diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide; Apremilast Impurity D |
Origin of Product |
United States |
Synthetic Chemistry and Derivation of Rac 4 O Desmethyl 4 O Ethyl Apremilast
Overview of Apremilast (B1683926) Synthetic Pathways and Key Intermediates
The synthesis of Apremilast is typically achieved through a convergent strategy, which involves the preparation of two key intermediates that are later combined. researchgate.netgoogle.com The most common pathways rely on the synthesis of the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, and a phthalic anhydride (B1165640) derivative, 3-acetamidophthalic anhydride. newdrugapprovals.org
The synthesis of the chiral amine intermediate often begins with 3-ethoxy-4-methoxybenzaldehyde. researchgate.netmdpi.com This aldehyde is reacted with dimethyl sulfone in the presence of a strong base to form a β-hydroxy sulfone, which is then converted through several steps to a racemic amino sulfone, rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. researchgate.net A critical step in the synthesis is the resolution of this racemate to isolate the desired (S)-enantiomer. This is frequently accomplished by using a chiral resolving agent, such as N-acetyl-L-leucine, which selectively forms a diastereomeric salt with the (S)-enantiomer, allowing for its separation. scielo.brgoogle.com
The second key intermediate, 3-acetamidophthalic anhydride, is prepared from 3-nitrophthalic anhydride through a sequence of amidation, reduction of the nitro group to an amine, and subsequent acetylation. scielo.brresearchgate.net
Finally, the enantiomerically pure (S)-amine intermediate is condensed with 3-acetamidophthalic anhydride in a solvent like glacial acetic acid to yield (S)-Apremilast. researchgate.netgoogle.com
| Key Intermediate | Structure | Role in Synthesis |
| 3-Ethoxy-4-methoxybenzaldehyde | Starting material for the chiral amine side chain. mdpi.com | |
| (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | The core chiral amine component of Apremilast. google.comgoogle.com | |
| 3-Acetamidophthalic Anhydride | The phthalimide-forming reagent. newdrugapprovals.orggoogle.com | |
| rac-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Racemic precursor to the chiral amine, requiring resolution. google.com |
Hypothetical Formation Mechanisms of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast as a Process Impurity
The name 4'-O-Desmethyl-4'-O-ethyl Apremilast indicates a structural modification on the phenyl ring, where the 4'-methoxy group of Apremilast is replaced by a 4'-ethoxy group. The formation of this compound as a racemic process impurity can be hypothesized to occur through side reactions involving starting materials or intermediates.
The primary origin for this impurity likely lies in the starting materials for the chiral amine synthesis. The industrial synthesis of 3-ethoxy-4-methoxybenzaldehyde, a key precursor, may result in the presence of related impurities. The most probable contaminant in this context is 3,4-diethoxybenzaldehyde (B1346580) . If this impurity is present in the starting material, it would proceed through the same reaction sequence as 3-ethoxy-4-methoxybenzaldehyde, ultimately leading to the formation of 4'-O-Desmethyl-4'-O-ethyl Apremilast.
Alternatively, a side reaction during the synthesis itself could lead to the formation of the impurity. For instance, some synthetic routes start from 3-hydroxy-4-methoxybenzaldehyde and introduce the ethyl group via ethylation. mdpi.com If harsh or non-selective ethylating agents are used, or if conditions are not precisely controlled, a competing demethylation at the 4-position followed by a subsequent ethylation could occur. This trans-etherification, while less likely to be a major pathway, could contribute to the impurity profile. The regiospecificity of such reactions would be influenced by the relative steric hindrance and electronic properties of the two ether groups.
Many synthetic routes for Apremilast proceed via a racemic intermediate, specifically rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. google.com This racemic mixture is then subjected to a chiral resolution process to isolate the desired (S)-enantiomer. scielo.br
If the corresponding impurity precursor, rac-1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethylamine, is formed due to contaminated starting materials, it will exist as a racemate alongside the primary racemic intermediate. The chiral resolution step, which typically uses an agent like N-acetyl-L-leucine, is highly specific for the target molecule. newdrugapprovals.org While it will efficiently resolve the intended intermediate, it is unlikely to resolve the impurity with the same efficiency. Consequently, the racemic impurity may be carried through the resolution and final condensation steps, leading to the presence of This compound in the final product. researchgate.netgoogle.com The inefficiency of the resolution process for the structurally similar impurity ensures that both the (R) and (S) enantiomers of the impurity are present, resulting in a racemic final impurity.
Targeted Synthetic Methodologies for this compound
While this compound is considered an impurity, its targeted synthesis could be necessary for use as an analytical standard in quality control. Advanced synthetic methods, analogous to those used for Apremilast itself, can be proposed for its controlled and stereoselective preparation. nih.gov
A chemoenzymatic approach offers high stereochemical control and can be adapted for the synthesis of the target compound. scielo.br This strategy would begin with a deliberately chosen starting material, 3,4-diethoxybenzaldehyde .
Ketone Formation : The 3,4-diethoxybenzaldehyde would be converted to the corresponding prochiral ketone, 1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethanone.
Enzymatic Reduction : This ketone can then be subjected to an asymmetric bioreduction using a ketoreductase (KRED). Ketoreductases are enzymes that can reduce a ketone to a chiral alcohol with high enantioselectivity. rsc.org By selecting an appropriate KRED (either anti-Prelog or Prelog selective), one can synthesize either the (R)- or (S)-chiral alcohol intermediate. scielo.brresearchgate.net For the synthesis of the (S)-Apremilast analog, the (R)-alcohol is the desired intermediate. researchgate.net
Conversion to Amine and Final Condensation : The resulting chiral alcohol can be converted to the corresponding chiral amine via a Mitsunobu reaction or other standard functional group interconversions. researchgate.net This chiral amine, (S)-1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethylamine, is then condensed with 3-acetamidophthalic anhydride to yield the target molecule with high enantiomeric purity. scielo.br
| Chemoenzymatic Synthesis Step | Description | Key Reagent/Catalyst |
| Starting Material | Prochiral ketone with a 3,4-diethoxy-phenyl group. | 1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethanone |
| Asymmetric Reduction | Bioreduction of the ketone to a chiral alcohol. | Ketoreductase (KRED) rsc.org |
| Amine Formation | Conversion of the chiral alcohol to the chiral amine. | Mitsunobu reaction reagents (e.g., PPh3, DIAD) researchgate.net |
| Final Condensation | Coupling of the chiral amine with the phthalimide (B116566) moiety. | 3-Acetamidophthalic Anhydride scielo.br |
Catalytic asymmetric hydrogenation is a powerful industrial method for establishing stereocenters and represents another viable route. uclm.esmdma.ch
Substrate Preparation : This approach may involve the preparation of a suitable prochiral olefin, such as an enamine or vinyl sulfone, derived from 3,4-diethoxybenzaldehyde. mdpi.com
Asymmetric Hydrogenation : The prochiral substrate is then hydrogenated using a chiral transition metal catalyst. Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos) are commonly employed for this purpose. mdpi.comuclm.es The choice of the ligand's chirality dictates the stereochemical outcome, allowing for the selective synthesis of the desired (S)-amine precursor. youtube.com A key advantage of this method is its high efficiency and atom economy. mdma.ch
Final Step : The resulting chiral amine is then isolated and condensed with 3-acetamidophthalic anhydride to produce the final compound, (S)-4'-O-Desmethyl-4'-O-ethyl Apremilast. To obtain the specified racemic compound, the asymmetric catalyst would be omitted in favor of a standard hydrogenation catalyst, producing the racemic amine which is then carried forward.
Chemical Derivatization Strategies from Apremilast or Precursors
The generation of this compound from Apremilast involves a two-step chemical modification of the 3-ethoxy-4-methoxyphenyl moiety. This process first requires the selective demethylation of the methoxy (B1213986) group at the 4'-position to yield a key intermediate, followed by the ethylation of the resulting hydroxyl group.
Step 1: O-Demethylation of Apremilast
The initial step in this synthetic sequence is the O-demethylation of Apremilast. Apremilast possesses both an ethoxy and a methoxy group on the phenyl ring, and selective cleavage of the methyl ether is crucial. This transformation can be achieved using various demethylating agents known in organic synthesis. The product of this reaction is 4'-O-Desmethyl Apremilast, a known metabolite of Apremilast. nih.govpharmgkb.org
Common reagents for O-demethylation include strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or nucleophilic reagents like lithium iodide (LiI) in a suitable solvent. The choice of reagent and reaction conditions is critical to ensure selectivity and to avoid unwanted side reactions on the other functional groups present in the Apremilast molecule, such as the phthalimide and sulfone moieties.
Step 2: O-Ethylation of 4'-O-Desmethyl Apremilast
The second step involves the ethylation of the phenolic hydroxyl group of the 4'-O-Desmethyl Apremilast intermediate. This is a standard Williamson ether synthesis. The reaction typically involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Common ethylating agents include ethyl halides (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate. The choice of base is important to ensure efficient deprotonation without causing side reactions; common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724).
The successful execution of these two steps results in the formation of this compound. The "rac" designation indicates that the stereocenter at the benzylic position is a racemic mixture, which is expected if the starting material is racemic Apremilast or if the reaction conditions lead to racemization. medchemexpress.com
The following table summarizes the key transformations and reagents involved in the derivatization of Apremilast to this compound.
| Reaction Step | Starting Material | Key Transformation | Typical Reagents and Conditions | Product |
| 1 | rac-Apremilast | O-Demethylation | Boron tribromide (BBr₃) in dichloromethane (B109758) (DCM) at low temperature; or Lithium iodide (LiI) in pyridine (B92270) at reflux. | rac-4'-O-Desmethyl Apremilast |
| 2 | rac-4'-O-Desmethyl Apremilast | O-Ethylation | Ethyl iodide (C₂H₅I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperature. | This compound |
Metabolic Investigations and Biotransformation Pathways
Apremilast (B1683926) Metabolism Overview: Major Pathways and Metabolites
Apremilast is subject to extensive biotransformation through multiple routes, involving both cytochrome P450 (CYP)-mediated and non-CYP-mediated pathways. researchgate.netdovepress.com Less than 7% of an administered dose is excreted as the unchanged parent drug. nih.gov The primary metabolic processes include oxidation, hydrolysis, and conjugation. drugbank.com
Key biotransformation pathways identified for apremilast are:
O-demethylation: This is a significant pathway, leading to the formation of O-desmethyl apremilast. nih.govnih.gov This metabolite can be further conjugated.
O-deethylation: The removal of the ethyl group is also a documented metabolic route. nih.govnih.gov
N-deacetylation: This process involves the removal of the acetyl group from the molecule. nih.govnih.gov
Hydroxylation: The addition of a hydroxyl group is another minor pathway for apremilast metabolism. nih.govnih.gov
Following these initial transformations, the resulting metabolites can undergo further changes, such as glucuronidation. nih.govresearchgate.net The most abundant metabolite found in plasma and urine is an inactive glucuronide conjugate of O-demethylated apremilast, referred to as M12. nih.govdrugbank.com This single metabolite accounts for 39% of plasma radioactivity and 34% of excreted radioactivity in human studies. nih.govnih.gov Other notable metabolites that represent more than 4% of excreted radioactivity include O-demethylated apremilast itself and its hydrolysis product. nih.gov Most major metabolites of apremilast are considered to be at least 50-fold less pharmacologically active than the parent compound. nih.gov
| Metabolite ID | Metabolic Pathway | Abundance/Significance |
|---|---|---|
| O-desmethyl apremilast glucuronide (M12) | O-demethylation followed by Glucuronidation | Predominant metabolite in plasma (39%) and urine (34%). nih.govdrugbank.com |
| O-demethylated apremilast (M3) | O-demethylation | One of two most abundant fecal metabolites (5% of dose). nih.govresearchgate.net |
| Hydrolysis product of O-desmethyl apremilast (M9) | O-demethylation and Hydrolysis | One of two most abundant fecal metabolites (8% of dose). nih.govresearchgate.net |
| - | O-deethylation | Identified as a minor metabolic pathway. nih.govnih.gov |
| - | N-deacetylation | Identified as a minor metabolic pathway. nih.govnih.gov |
| - | Hydroxylation | Identified as a minor metabolic pathway. nih.govnih.gov |
Examination of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast as a Potential Metabolite of Apremilast
The compound this compound is characterized by the removal of a methyl group and the addition of an ethyl group at the 4'-position of the phenyl ring relative to apremilast. While O-demethylation is a primary metabolic pathway for apremilast, scientific literature does not prominently identify this compound as a standard metabolite. nih.govnih.govresearchgate.net
The metabolic machinery of the body can, in theory, perform both demethylation and subsequent or separate ethylation reactions, but the formation of this specific compound as a metabolite of apremilast is not documented in major disposition studies. nih.govnih.gov It is more likely that such a compound would be considered a synthetic impurity or an analog for research purposes rather than a product of in-vivo biotransformation of apremilast. Apremilast itself is chemically described as a derivative of isoindole-1,3-dione substituted with a 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl group. nih.gov The core metabolic reactions reported involve breaking down the parent structure (e.g., O-demethylation, O-deethylation, hydrolysis) rather than building a new ethyl ether linkage after demethylation. nih.govnih.gov
Identification and Characterization of Enzymatic Systems Involved in its Biotransformation
The biotransformation of apremilast is mediated by a combination of enzymatic systems. The oxidative metabolism, a key part of its clearance, is primarily handled by the cytochrome P450 (CYP) family of enzymes located mainly in the liver. nih.govnih.gov
Specific CYP isoforms identified as responsible for apremilast metabolism are:
CYP3A4: This is the principal enzyme responsible for the oxidative metabolism of apremilast. researchgate.netdrugbank.comnih.gov CYP3A4 is one of the most abundant and important enzymes for drug metabolism in humans, handling a large percentage of clinical drugs. nih.govdovepress.com
CYP1A2 and CYP2A6: These isoforms make minor contributions to the CYP-mediated metabolism of apremilast. researchgate.netdovepress.comdrugbank.com Their involvement highlights the multiple parallel pathways that contribute to the drug's elimination, which can reduce the impact of variations in a single enzyme's activity. dovepress.com
| Enzyme/System | Role in Apremilast Metabolism | Metabolic Reaction Type |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme. researchgate.netdrugbank.comnih.gov | Oxidation |
| CYP1A2 | Minor contributor. researchgate.netdovepress.comdrugbank.com | Oxidation |
| CYP2A6 | Minor contributor. researchgate.netdovepress.comdrugbank.com | Oxidation |
| Non-CYP Systems | Significant contributor to overall clearance. researchgate.netdovepress.com | Hydrolysis, N-deacetylation |
Comparative Metabolic Profiles of Apremilast and its Analogs/Impurities
The metabolic profile of apremilast is characterized by extensive conversion to numerous metabolites, most of which are pharmacologically far less active than the parent drug. nih.gov When comparing the metabolic profile of apremilast to its known metabolites, a clear trend of detoxification and facilitation of excretion is observed.
Apremilast: The parent compound is the most pharmacologically active form. It represents about 45% of the total circulating radioactivity in plasma after an oral dose but constitutes only a small fraction of the excreted material (<3% in urine and 4% in feces), indicating it is thoroughly metabolized before elimination. nih.gov
O-desmethyl Apremilast (Metabolite M3): This primary product of O-demethylation is an intermediate metabolite. It is found in feces, accounting for 5% of the dose, and serves as a substrate for further reactions, namely hydrolysis to form metabolite M9. nih.govresearchgate.net
O-desmethyl Apremilast Glucuronide (Metabolite M12): This is the end-product of a major metabolic route. As a glucuronide conjugate, it is highly water-soluble, which facilitates its renal excretion. It is the major component in urine (34% of dose) and is pharmacologically inactive. nih.govdrugbank.com
The metabolic profile of apremilast ensures its clearance through multiple, redundant pathways, leading to the formation of inactive and easily excretable products. researchgate.netdovepress.com While specific comparative metabolic data for this compound is not available as it is not a recognized metabolite, any analog or impurity would similarly be subjected to the same enzymatic systems (CYP3A4, hydrolysis, etc.). Its metabolic fate would depend on its specific chemical structure and susceptibility to these enzymatic reactions. For instance, an analog lacking the 4'-methoxy group would not undergo O-demethylation at that position but could be metabolized at other sites on the molecule.
In Vitro and Preclinical Pharmacological Characterization
Assessment of Phosphodiesterase 4 (PDE4) Inhibitory Potency of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (B1683926)
Direct experimental data on the PDE4 inhibitory potency of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, such as its half-maximal inhibitory concentration (IC50), are not available in the public domain. However, insights can be drawn from its structural relationship with Apremilast.
Apremilast itself is a potent inhibitor of PDE4, with a reported IC50 value of approximately 74 nM when tested against a partially purified enzyme preparation from U937 human monocytic cells. nih.gov The 3-ethoxy-4-methoxyphenyl group on the phthalimide (B116566) scaffold of Apremilast is a key pharmacophore that anchors the molecule within the active site of the PDE4 enzyme.
The compound , this compound, differs from Apremilast by the substitution of the 4'-methoxy group with a 4'-ethoxy group. This modification at the 4'-position of the phenyl ring is critical for PDE4 inhibitory activity. Structure-activity relationship studies of various PDE4 inhibitors have consistently shown that the nature of the alkoxy substituent at this position significantly influences potency. Generally, a methoxy (B1213986) group is optimal for potent inhibition. Replacing it with a larger ethoxy group, as in this compound, could potentially alter the binding affinity for the PDE4 active site. This alteration may lead to a decrease in inhibitory potency compared to Apremilast. The precise impact, however, would need to be determined through direct enzymatic assays.
Table 1: Comparative PDE4 Inhibitory Potency
| Compound | Reported IC50 (PDE4) |
|---|---|
| Apremilast | ~74 nM nih.gov |
Investigation of Cellular and Molecular Effects on Inflammatory Mediators (e.g., TNF-α, IL-17, IL-23, cAMP modulation)
The mechanism of action of Apremilast involves the elevation of intracellular cAMP levels, which subsequently leads to the downregulation of several pro-inflammatory mediators and the upregulation of anti-inflammatory mediators. researchgate.netotezlapro.com
cAMP Modulation: As a PDE4 inhibitor, the primary cellular effect of this compound would be the inhibition of cAMP degradation. This would lead to an accumulation of intracellular cAMP in various immune and non-immune cells. The extent of cAMP elevation would be directly proportional to its PDE4 inhibitory potency.
Inflammatory Mediators: Apremilast has been shown to inhibit the production of numerous pro-inflammatory cytokines and chemokines, including:
Tumor Necrosis Factor-alpha (TNF-α): A key target in many inflammatory diseases. Apremilast effectively reduces TNF-α production from various cell types, including human rheumatoid synovial cells. nih.gov
Interleukin-17 (IL-17) and Interleukin-23 (IL-23): This axis is central to the pathogenesis of psoriasis and other inflammatory conditions. Apremilast has been shown to decrease the levels of IL-17 and IL-23. nih.govcenmed.com
Other Cytokines: Apremilast also inhibits the production of IL-2, interferon-gamma (IFN-γ), and other pro-inflammatory molecules. nih.govnih.gov
Conversely, by increasing cAMP levels, Apremilast can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). cenmed.com
Given its structural similarity to Apremilast, this compound is expected to exhibit a similar profile of activity on these inflammatory mediators. The magnitude of these effects would likely correlate with its PDE4 inhibitory potency. If its potency is lower than that of Apremilast, a correspondingly reduced effect on cytokine modulation would be anticipated.
Table 2: Effects of Apremilast on Inflammatory Mediators
| Inflammatory Mediator | Effect of Apremilast |
|---|---|
| TNF-α | Inhibition nih.gov |
| IL-17 | Inhibition nih.gov |
| IL-23 | Inhibition nih.govcenmed.com |
| cAMP | Increased levels researchgate.netotezlapro.com |
Structure-Activity Relationship (SAR) Studies Comparing this compound with Apremilast and Known Metabolites
The structure-activity relationship of Apremilast and its analogs has been a subject of interest in medicinal chemistry. nih.gov The core structure consists of a phthalimide ring system linked to a substituted phenyl ring.
The Phthalimide Moiety: This part of the molecule is crucial for its interaction with the cereblon (CRBN) E3 ubiquitin ligase complex, although this interaction is more relevant to the immunomodulatory effects of thalidomide (B1683933) analogs. For PDE4 inhibition, the phthalimide serves as a scaffold.
The Substituted Phenyl Ring: The 3-ethoxy-4-methoxyphenyl group is the key pharmacophore for PDE4 inhibition. The alkoxy groups at the 3 and 4 positions fit into a specific pocket within the active site of the enzyme.
4'-Position: The methoxy group at the 4'-position is considered optimal for high potency in many PDE4 inhibitors. Altering this group can significantly impact activity. The replacement of the methyl group with an ethyl group in this compound introduces a bulkier substituent. This could lead to a steric clash within the binding pocket, potentially reducing its inhibitory activity compared to Apremilast.
3'-Position: The ethoxy group at the 3'-position is also important for binding.
Comparison with Metabolites: Apremilast is extensively metabolized in vivo. The major human metabolites include O-desmethyl apremilast and its glucuronide conjugate. drugbank.com Studies have shown that these major metabolites are significantly less pharmacologically active than the parent compound, Apremilast. This underscores the importance of the specific substitutions on the phenyl ring for maintaining high PDE4 inhibitory activity. An "o-deethyl apremilast glucuronide" has also been identified as a metabolite, indicating that de-ethylation at the 3'-position also occurs. drugbank.com The compound of interest, however, features an ethyl group at the 4'-position, suggesting it is a synthetic analog rather than a known major metabolite.
Evaluation of Biological Activity in Relevant In Vitro Systems and Non-Human Preclinical Models
There is no published data on the biological activity of this compound in in vitro or preclinical models. However, based on the known effects of Apremilast, we can hypothesize its potential activities.
In Vitro Systems: Apremilast has demonstrated anti-inflammatory effects in a variety of in vitro systems, including:
Human Peripheral Blood Mononuclear Cells (PBMCs): Inhibition of pro-inflammatory cytokine production. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs): Suppression of TNF-α-induced vascular inflammation. nih.gov
Human Rheumatoid Synovial Cells: Inhibition of spontaneous TNF-α release. nih.gov
It is plausible that this compound would also show activity in these systems, with its efficacy being dependent on its PDE4 inhibitory potency.
Non-Human Preclinical Models: Apremilast has been evaluated in several preclinical models of inflammatory diseases, such as:
Murine Models of Arthritis: Significant reduction in disease severity. nih.gov
Mouse Model of Psoriasis: Reduction in epidermal thickness and inflammation. nih.gov
Should this compound possess sufficient PDE4 inhibitory activity and favorable pharmacokinetic properties, it might also demonstrate efficacy in similar preclinical models. However, without experimental data, this remains speculative.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Apremilast |
| O-desmethyl apremilast |
| O-desmethyl apremilast glucuronide |
| o-deethyl apremilast glucuronide |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-2 (IL-2) |
| Interleukin-10 (IL-10) |
| Interleukin-17 (IL-17) |
| Interleukin-23 (IL-23) |
| Interferon-gamma (IFN-γ) |
| cyclic adenosine (B11128) monophosphate (cAMP) |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Profiling and Separation
Chromatographic methods are the cornerstone of pharmaceutical analysis, enabling the separation of a target compound from impurities and related substances. For rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (B1683926), a derivative of Apremilast, these techniques are vital for ensuring the quality and consistency of the active pharmaceutical ingredient (API).
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment of Apremilast and its derivatives. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating rac-4'-O-Desmethyl-4'-O-ethyl Apremilast from process-related impurities and degradation products.
Method development typically involves the screening of various stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation. A common approach for Apremilast and its analogues involves using a C18 column with a gradient elution system. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer (such as acetate (B1210297) buffer or a dilute acid like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net This process confirms that the method is suitable for its intended purpose of quantifying the purity of this compound and its impurities.
Table 1: Illustrative HPLC Method Parameters for Analysis of Apremilast and Related Compounds
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile/Methanol mixture nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm jddtonline.info |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Note: This table presents typical parameters for Apremilast analysis, which would be optimized for this compound.
Application of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the detection and quantification of trace-level impurities and metabolites of Apremilast, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and improved resolution.
When coupled with a tandem mass spectrometer, this technique enables the selective monitoring of specific parent-to-daughter ion transitions, a process known as Multiple Reaction Monitoring (MRM). This allows for the accurate quantification of analytes even in complex matrices. While specific UPLC-MS/MS methods for this compound are not widely published, the methodologies developed for Apremilast are directly applicable. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a racemic mixture, it consists of two enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers to determine the enantiomeric purity. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For Apremilast, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for enantiomeric separation. researchgate.net The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/ethanol) or a polar organic mode (e.g., methanol or acetonitrile), is crucial for achieving the desired resolution. researchgate.net A validated chiral HPLC method is necessary to control the enantiomeric composition of the final product.
A study on the chiral separation of Apremilast demonstrated successful resolution using a Chiralpak AS column with methanol as the mobile phase, achieving a resolution factor greater than 3.0. researchgate.net Another approach utilized capillary electrophoresis with succinyl-β-cyclodextrin as a chiral selector. nih.gov
Table 2: Example Chiral HPLC Method Conditions for Apremilast Enantiomers
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AS) researchgate.net |
| Mobile Phase | Methanol researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 20 °C researchgate.net |
Note: These conditions for Apremilast would serve as a starting point for the development of a method for its racemic derivative.
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound and its potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of a molecule. 1H NMR provides information about the number and types of protons and their neighboring atoms, while 13C NMR provides information about the carbon skeleton.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of this compound and distinguishing it from other related compounds.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For Apremilast and its derivatives, characteristic fragmentation pathways can be elucidated, which helps in the identification of unknown impurities and degradation products. nih.govresearchgate.net Studies on Apremilast have identified its impurities by characterizing their fragmentation patterns using techniques like LC-MS. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential tools for the characterization of pharmaceutical substances, including impurities like this compound. While specific spectral data for this particular racemic compound is not extensively detailed in publicly available literature, the general application of these techniques for Apremilast and its related compounds is well-established. ajpaonline.comresearchgate.net
IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For Apremilast and its derivatives, key absorption bands corresponding to groups such as N-H (acetamide), C=O (imide and acetamide), S=O (sulfone), and C-O (ether) are analyzed to confirm the structure and identify any alterations, as would be present in its desmethyl-ethyl analog. researchgate.netresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Apremilast exhibits characteristic UV absorbance maxima, typically around 230 nm, which is utilized for its quantification in various analytical methods. jddtonline.infoasiapharmaceutics.inforesearchgate.net The UV spectrum of this compound is expected to be very similar to that of Apremilast due to the conservation of the primary chromophoric systems. This technique is fundamental to detection in HPLC methods used for impurity profiling. researchgate.netrsc.org
Table 1: Spectroscopic Techniques for Characterization
| Technique | Application for Apremilast and Related Compounds | Typical Wavelength/Range |
|---|---|---|
| UV-Vis Spectroscopy | Quantitative analysis and detection in chromatography. | ~230 nm jddtonline.infoasiapharmaceutics.info |
| Infrared (IR) Spectroscopy | Identification of functional groups and structural confirmation. | 4000-400 cm⁻¹ researchgate.net |
Application of Stable Isotope Labeled Standards (e.g., this compound-d5) in Quantitative Analytical Assays
In modern bioanalytical and pharmaceutical quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving the highest levels of accuracy and precision. nih.govresearchgate.net The compound this compound-d5 is the deuterated stable isotope-labeled analogue of this compound and serves as an ideal internal standard for its quantification. lgcstandards.com
A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced by their heavy stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). youtube.com In the case of this compound-d5, five hydrogen atoms in the ethyl group are replaced with deuterium. lgcstandards.com
The key advantage of using a SIL internal standard is that it shares nearly identical physicochemical properties with the non-labeled analyte. youtube.comnih.gov This means it behaves similarly during sample preparation steps like extraction, and during chromatographic separation and ionization in the mass spectrometer. nih.gov Consequently, any sample loss or variability in ionization efficiency (matrix effects) that affects the analyte will affect the SIL internal standard to the same degree. nih.govresearchgate.net By measuring the ratio of the analyte's mass spectrometric signal to that of the known concentration of the SIL internal standard, these variations can be effectively normalized, leading to highly reliable and robust quantification. nih.gov
Table 2: Characteristics and Application of this compound-d5
| Parameter | Description |
|---|---|
| Compound Name | This compound-d5 |
| Isotopic Label | Deuterium (d5) lgcstandards.com |
| Primary Application | Internal standard for quantitative analysis of this compound by LC-MS/MS. nih.govresearchgate.net |
| Key Advantage | Corrects for variability in sample recovery and matrix effects, improving analytical accuracy and precision. nih.gov |
| Mechanism | Co-elutes with the analyte and compensates for variations in analytical response by using the analyte/internal standard peak area ratio for quantification. nih.gov |
Method Development for Impurity Quantification and Control in Pharmaceutical Manufacturing
The control of impurities is a mandatory requirement for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for the validation of analytical methods used for this purpose. researchgate.netscirp.org For Apremilast, several stability-indicating high-performance liquid chromatography (HPLC) and reverse-phase liquid chromatography (RP-LC) methods have been developed to separate and quantify process-related impurities and degradation products, including compounds like this compound. ajpaonline.comrsc.orgscirp.org
Method development focuses on achieving adequate separation (resolution) of the main Apremilast peak from all potential impurities within a reasonable analysis time. researchgate.netrsc.org These methods are typically validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with ICH guidelines. ajpaonline.comresearchgate.netijaem.net
A common approach involves using a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component (like a buffer or dilute acid) and an organic modifier such as acetonitrile or methanol. ajpaonline.comresearchgate.net Detection is most commonly performed using a photodiode array (PDA) detector set at the UV absorbance maximum of Apremilast (around 230 nm), which allows for the detection of structurally similar impurities. researchgate.netrsc.org
Table 3: Representative HPLC Method Parameters for Apremilast Impurity Quantification
| Parameter | Typical Conditions |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV/PDA detection. researchgate.netrsc.org |
| Stationary Phase (Column) | C18 (e.g., Cosmosil C-18, 250 mm x 4.6 mm, 5 µm). ajpaonline.comresearchgate.net |
| Mobile Phase | Gradient elution using a mixture of aqueous buffer (e.g., 0.05% trifluoroacetic acid) and organic solvents (e.g., methanol, acetonitrile). ajpaonline.comresearchgate.net |
| Detection Wavelength | ~230 nm. jddtonline.infoijaem.net |
| Validation - Linearity | Correlation coefficients (r²) are typically >0.998. rsc.org |
| Validation - Recovery | Accuracy is demonstrated by recovery studies, with results usually between 92% and 103%. rsc.org |
| Validation - LOQ | Quantitation limits for impurities are established at low levels (e.g., in the nanogram range). rsc.org |
These validated methods are crucial for routine quality control testing of Apremilast bulk drug substance, ensuring that impurities like this compound are controlled within their specified limits. ajpaonline.comresearchgate.net
Impurity Control and Regulatory Science in Pharmaceutical Development
Identification and Characterization of Process-Related Impurities in Apremilast (B1683926) Synthesis
The manufacturing process of Apremilast can give rise to several process-related impurities, which may originate from starting materials, intermediates, or side reactions. daicelpharmastandards.comasianpubs.org The identification and characterization of these impurities are crucial for optimizing the synthesis process and ensuring the purity of the active pharmaceutical ingredient (API). researchgate.net
Advanced analytical techniques are employed to detect, isolate, and characterize these impurities. High-performance liquid chromatography (HPLC) is a primary tool for separating impurities from the main API. asianpubs.orgresearchgate.net Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are invaluable for structural elucidation, providing accurate mass data that helps in determining the elemental composition of unknown compounds. researchgate.netnih.gov For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used, often requiring the isolation of the impurity or its independent synthesis. asianpubs.orgnih.govresearchgate.net
Several impurities in Apremilast have been identified, stemming from the key starting materials and intermediates. The core structure of Apremilast is N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide. daicelpharmastandards.com Impurities often involve modifications to this structure. For instance, O-Desmethyl Apremilast and O3-Desethyl Apremilast are known impurities where the methyl or ethyl group on the phenyl ring is lost. daicelpharmastandards.compharmaffiliates.com The compound rac-4'-O-Desmethyl-4'-O-ethyl Apremilast represents a variation where the methoxy (B1213986) group at the 4'-position is replaced by an ethoxy group, and the original ethoxy group at the 3'-position is absent. Such an impurity could potentially arise from variations in the starting material, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, or through side reactions during synthesis. The availability of a deuterated reference standard, this compound-d5, facilitates its accurate identification and quantification in the API. lgcstandards.com
Table 1: Selected Process-Related Impurities and Degradation Products of Apremilast
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Type | Reference(s) |
|---|---|---|---|---|
| Apremilast | C₂₂H₂₄N₂O₇S | 460.50 | API | daicelpharmastandards.com |
| O-Desmethyl Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide) | C₂₁H₂₂N₂O₇S | 446.47 | Impurity/Metabolite | pharmaffiliates.comsimsonpharma.com |
| O3-Desethyl Apremilast | C₂₀H₂₀N₂O₇S | 432.45 | Impurity | pharmaffiliates.com |
| O4-Desmethyl O3-Desethyl Apremilast | C₁₉H₁₈N₂O₇S | 418.42 | Impurity | pharmaffiliates.comsimsonpharma.com |
| 4-Amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione | C₂₀H₂₂N₂O₆S | 418.46 | Impurity | pharmaffiliates.com |
| 3-(Amino-1,3-dioxoisoindolin-2-yl)phthalic acid | C₁₆H₁₀N₂O₆ | 326.26 | Impurity | asianpubs.org |
| 4-Aminoisobenzofuran-1,3-dione | C₈H₅NO₃ | 163.13 | Impurity | asianpubs.org |
Studies on Degradation Pathways and Degradation Product Analysis of Apremilast and its Analogues
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form during storage. nih.gov These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as prescribed by ICH guidelines. nih.govwjpps.com
Studies on Apremilast have shown it degrades under various stress conditions. nih.govwjpps.com For example, degradation is observed under acidic, alkaline, oxidative, and dry heat conditions. wjpps.com Under alkaline conditions, hydrolysis can lead to the formation of impurities such as 3-(acetylamino-2-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid (Impurity-B) and 3-(acetylamino-6-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid (Impurity-C). ajpaonline.comresearchgate.net These are formed by the opening of the isoindoline (B1297411) ring. ajpaonline.com
The degradation pathways for analogues like this compound would be expected to follow similar patterns, primarily involving hydrolysis of the phthalimide (B116566) ring. The stability of the ether linkages (ethoxy groups) under these conditions is also a critical factor. The formation of O-desmethyl and O-desethyl impurities indicates that cleavage of these ether bonds is a possible degradation pathway. pharmaffiliates.comsimsonpharma.com The inactive metabolite M12, O-desmethyl apremilast glucuronide, further supports that modifications at these positions occur in metabolic processes, which can sometimes mirror chemical degradation pathways. nih.gov
Adherence to International Council for Harmonisation (ICH) Guidelines for Impurity Thresholds
Pharmaceutical regulatory bodies worldwide, including the US FDA and the European Medicines Agency, adhere to the guidelines established by the International Council for Harmonisation (ICH) for impurity control. daicelpharmastandards.comresearchgate.net The key guidelines, ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for setting acceptance criteria for impurities. ich.org
These guidelines establish thresholds for reporting, identification, and qualification of impurities. ich.org
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. For a maximum daily dose of up to 2g, this is typically ≥0.05%. ich.org
Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of <2g/day, this is often the lower of 0.10% or a total daily intake of 1.0 mg.
Qualification Threshold: The level at which an impurity's biological safety must be established. If an impurity exceeds this threshold, toxicological studies may be required. ich.org
Therefore, any impurity in Apremilast, including this compound, must be controlled within these ICH-defined limits. researchgate.net The development of validated analytical methods with appropriate limits of detection (LOD) and quantification (LOQ) is essential to monitor and quantify these impurities accurately. researchgate.netajpaonline.com
Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline. ich.org
Strategies for Impurity Minimization and Control in Industrial-Scale Synthesis
Controlling impurities at an industrial scale requires a multi-faceted strategy that begins early in process development. registech.com The goal is to design a robust and reproducible manufacturing process that consistently produces Apremilast of high purity.
Key strategies include:
Control of Starting Materials: The purity of starting materials is critical. For Apremilast, this includes ensuring the chemical and chiral purity of the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine intermediate. researchgate.net Using high-purity starting materials minimizes the introduction of impurities that could be carried through the synthesis.
Process Optimization: Reaction conditions such as temperature, reaction time, solvent, and catalysts are carefully optimized to maximize the yield of the desired product while minimizing the formation of by-products. asianpubs.orggoogleapis.com For example, an improved process for Apremilast synthesis avoids the use of acetic anhydride (B1165640) and high temperatures to reduce impurity formation. asianpubs.org
Purification Techniques: Effective purification steps are essential to remove any impurities that are formed. Crystallization is a common and powerful technique for purifying the final API. googleapis.com The choice of crystallization solvent system can significantly impact the removal of specific impurities.
In-Process Controls: Monitoring the reaction at various stages allows for adjustments to be made to ensure the reaction is proceeding as expected and to control impurity levels before the final isolation step. registech.com
By implementing these strategies, manufacturers can effectively control the levels of impurities like this compound, ensuring that the final Apremilast API meets the stringent quality and purity standards required by regulatory authorities. researchgate.net
Future Research Directions and Potential Applications
Deeper Elucidation of Complex Metabolic Pathways Involving Similar Structural Modifications
Future research should focus on elucidating the specific metabolic transformations that rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (B1683926) undergoes in vivo. It is hypothesized that this compound would also be a substrate for the same cytochrome P450 enzymes that metabolize Apremilast, leading to further O-de-ethylation to form the O-desmethyl, O-desethyl metabolite, followed by glucuronidation.
Table 1: Predicted Metabolic Pathways of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
| Metabolic Reaction | Predicted Metabolite | Enzymes Involved (Predicted) |
| O-De-ethylation | 4'-O-Desmethyl Apremilast | Cytochrome P450 (e.g., CYP3A4) |
| Glucuronidation | 4'-O-Desmethyl-4'-O-ethyl Apremilast Glucuronide | UDP-glucuronosyltransferases (UGTs) |
Further Investigation into Subtle Biological Activities or Modulatory Effects of the Impurity
While most metabolites of Apremilast have been found to be significantly less pharmacologically active than the parent drug, a comprehensive investigation into the biological activity of this compound is warranted. nih.govnih.gov Even minor structural modifications can sometimes lead to unexpected biological activities.
Future studies should involve in vitro assays to determine the inhibitory potency of this compound against PDE4. Comparative studies with Apremilast and its major metabolites would provide a clearer picture of its relative activity. It is plausible that the ethyl group at the 4'-O position, instead of a methyl group, could subtly alter the binding affinity and selectivity for different PDE4 isoforms. While it is anticipated that the activity will be lower than Apremilast, quantifying this difference is essential. The racemic nature of this impurity also necessitates investigation into the individual activities of its enantiomers, as stereochemistry often plays a crucial role in pharmacological activity.
Development of Novel Analytical Approaches for Complex Mixture Analysis in Pharmaceutical Matrices
The presence of structurally similar impurities like this compound in the active pharmaceutical ingredient (API) of Apremilast presents analytical challenges. The development of robust and sensitive analytical methods is paramount for the quality control of the drug product.
Future research in this area should focus on the development of novel analytical techniques for the efficient separation and quantification of such closely related compounds. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide the necessary selectivity and sensitivity for the analysis of complex pharmaceutical matrices. researchgate.net
Furthermore, the racemic nature of this impurity calls for the development of enantioselective analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) methods can be explored to separate and quantify the individual enantiomers. nih.govmdpi.com The development of such methods is not only crucial for quality control but also for enabling the investigation of the biological activities of the individual enantiomers.
Table 2: Potential Analytical Techniques for the Analysis of this compound
| Analytical Technique | Application | Key Advantages |
| UHPLC-HRMS | Quantification and identification in complex matrices | High resolution, sensitivity, and specificity |
| Chiral HPLC | Separation and quantification of enantiomers | Enantioselective separation |
| Chiral CE | Separation of enantiomers | High efficiency, low sample consumption |
Insights into Structure-Activity Relationships for Guiding Rational Design of New PDE4 Modulators
The study of impurities can provide valuable information for the structure-activity relationship (SAR) of a drug class. The structural difference between Apremilast and this compound, though minor, can offer insights into the role of the alkoxy substituent at the 4'-position of the phenyl ring in PDE4 inhibition.
By comparing the biological activity of Apremilast, its desmethyl metabolite, and this compound, researchers can better understand the steric and electronic requirements for optimal interaction with the PDE4 active site. It is generally understood that the 3-ethoxy-4-methoxy-phenyl group of Apremilast plays a crucial role in its binding to PDE4. nih.gov Investigating how the replacement of the 4'-methoxy group with a 4'-ethoxy group affects this interaction can guide the rational design of new PDE4 modulators.
Future research could involve the synthesis and biological evaluation of a series of Apremilast analogs with varying alkoxy substituents at the 4'-position. This systematic approach could lead to the discovery of new PDE4 inhibitors with improved potency, selectivity, or pharmacokinetic properties. The knowledge gained from studying this "accidental" modification can thus be leveraged for intentional drug design. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the key considerations in designing experiments to synthesize rac-4'-O-Desmethyl-4'-O-ethyl Apremilast with high enantiomeric purity?
- Methodological Answer : Synthesis protocols must address chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) and monitor stereochemical integrity at each step. Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with chiral columns to validate enantiomeric ratios. Ensure reaction conditions (temperature, solvent, catalysts) are optimized to minimize racemization .
Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting trace impurities and metabolites. Pair with differential scanning calorimetry (DSC) for polymorph identification and X-ray crystallography for structural confirmation. Validate methods using International Council for Harmonisation (ICH) guidelines for precision, accuracy, and sensitivity .
Q. How should stability studies for this compound be structured to comply with regulatory standards?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A(R2) conditions (40°C/75% RH for 6 months). Monitor degradation products via HPLC and assess photostability under UV/visible light. Include forced degradation studies (acid/base hydrolysis, oxidative stress) to identify major degradation pathways .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data across different cellular models?
- Methodological Answer :
- Perform comparative dose-response assays in primary vs. immortalized cell lines.
- Validate target engagement using CRISPR/Cas9 knockout models or siRNA silencing.
- Apply statistical meta-analysis to reconcile variability (e.g., ANOVA for inter-study differences) .
Table 1 : Example Bioactivity Variability Analysis
| Cell Line | EC50 (nM) | p-Value (vs. Control) | Assay Type |
|---|---|---|---|
| HEK293 | 12.3 ± 1.2 | 0.001 | Calcium Flux |
| Jurkat | 28.7 ± 3.4 | 0.012 | Apoptosis |
Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound pharmacokinetics?
- Methodological Answer :
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution.
- Validate with microdosing studies in animal models and compare to human hepatocyte clearance data.
- Adjust for protein binding differences using equilibrium dialysis .
Q. What methodologies are recommended for elucidating the metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer :
- Incubate with human liver microsomes (HLM) and NADPH cofactor.
- Identify phase I/II metabolites via ultra-high-resolution MS (e.g., Q-TOF).
- Use recombinant cytochrome P450 isoforms to assign specific metabolic contributions .
Data Contradiction and Reproducibility
Q. How should discrepancies in solubility data between computational predictions and experimental results be addressed?
- Methodological Answer :
- Re-evaluate computational models (e.g., COSMO-RS) with updated partition coefficients.
- Validate experimentally via shake-flask method under biorelevant conditions (FaSSIF/FeSSIF media).
- Report both predicted and observed data with error margins .
Q. What steps ensure reproducibility in dose-response studies across laboratories?
- Methodological Answer :
- Standardize cell culture conditions (passage number, media, seeding density).
- Use reference compounds with known EC50 values as internal controls.
- Adopt blind testing protocols and share raw data via open-access repositories .
Methodological Framework Integration
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
